molecular formula C13H18N2O B2902944 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone CAS No. 885693-22-1

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone

Cat. No.: B2902944
CAS No.: 885693-22-1
M. Wt: 218.3
InChI Key: JLHKBGOWYGVITM-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone is an organic compound belonging to the class of phenylpiperidines It consists of a piperidine ring bound to a phenyl group, with an amino group attached to the phenyl ring and an ethanone group attached to the piperidine ring

Preparation Methods

The synthesis of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenyl and piperidine.

    Reaction Conditions: The reaction involves the coupling of 4-aminophenyl with piperidine under specific conditions, often using a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may modulate neurotransmitter systems or inhibit specific enzymes.

Comparison with Similar Compounds

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Phenyl-2-(piperidin-1-yl)ethanone and 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one share structural similarities.

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(14)5-3-11/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKBGOWYGVITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(4-nitro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (as prepared in the previous step, 304 mg, 1.00 mmol) in a 1:1 mixture of DCM/TFA (10 mL) was stirred at room temperature for 3 h and concentrated. The residue was dried in vacuo overnight, was taken up in CH2Cl2 (10 mL) and was cooled to 0° C. To this solution, Et3N (280 μL, 2 mmol) was added drop wise, followed by acetic anhydride (102 μL, 1 mmol). The resulting mixture was stirred at 0° C. for 1 h and allowed to warm to room temperature. The reaction mixture was washed with brine, and the organic layer was separated, dried and concentrated. The resulting product was reduced to obtain the title compound (143 mg, 65%) using a procedure similar to Example 4, step (d). 1H-NMR (CDCl3; 400 MHz): δ 6.97 (d, 2H, J=8.4 Hz), 6.64 (d, 2H, J=8.4 Hz), 4.75 (m, 1H), 3.93 (m, 1H), 3.13 (m, 3H), 2.66 (m, 2H), 2.12 (s, 3H), 1.84 (m, 2H), 1.57 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 μL
Type
reactant
Reaction Step Two
Quantity
102 μL
Type
reactant
Reaction Step Three
Name
DCM TFA
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
65%

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